[2-(4-Chlorophenoxy)phenyl]methanol, also known as 5-amino-2-(4-chlorophenoxy)phenylmethanol, is an organic compound characterized by its unique structure and functional properties. It possesses the molecular formula and is notable for its applications in various scientific fields, particularly in medicinal chemistry and proteomics research. The compound features a chlorophenoxy group attached to a phenylmethanol moiety, which contributes to its reactivity and biological activity.
This compound can be classified under several categories:
The synthesis of [2-(4-Chlorophenoxy)phenyl]methanol has been documented in various scientific literature, indicating its relevance in both academic research and industrial applications .
The synthesis of [2-(4-Chlorophenoxy)phenyl]methanol typically involves several steps, including:
A common synthetic route involves:
[2-(4-Chlorophenoxy)phenyl]methanol can undergo various chemical reactions, including:
For example, treatment with potassium permanganate can lead to oxidation, while lithium aluminum hydride can facilitate reduction reactions .
The mechanism of action for [2-(4-Chlorophenoxy)phenyl]methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to active sites or alter the conformation of target proteins, thereby affecting their function. This interaction is crucial in its application as a potential therapeutic agent in drug development .
Relevant data suggests that the compound exhibits moderate lipophilicity due to its aromatic rings, influencing its bioavailability and interaction with biological membranes .
[2-(4-Chlorophenoxy)phenyl]methanol has several applications in scientific research:
Whole-cell biocatalysts have emerged as robust platforms for synthesizing enantiopure alcohols like [2-(4-chlorophenoxy)phenyl]methanol analogs due to their inherent cofactor regeneration systems and elimination of enzyme purification requirements. Engineered microbial strains demonstrate exceptional stereoselectivity in ketone reductions, enabling access to both Prelog and anti-Prelog configured alcohols. Recent advances highlight several significant systems:
Engineered Escherichia coli Co-Expression Systems: Recombinant E. coli strains co-expressing Baeyer-Villiger monooxygenases (BVMOs) and formate dehydrogenase (FDH) enable efficient asymmetric sulfoxidation and ketone reduction. CRISPR/Cas9-mediated insertion of strong promoters (Ptrc) adjacent to NADP+ biosynthesis genes (pncB, nadK, nadE) enhances intracellular NADP+ pools by 3.2-fold, reducing dependence on exogenous cofactors and enabling 92% yield in bioreductions at 100 g/L substrate loading [1].
Anti-Prelog Specific Biocatalysts: Bacillus cereus TQ-2 exhibits exceptional anti-Prelog stereospecificity, converting bulky prochiral ketones to (R)-alcohols with >99% enantiomeric excess (ee). This strain functions optimally at 30°C across pH 5.0–9.0 and shows enhanced activity with 15% (v/v) glycerol as cosubstrate and Ca²⁺/K⁺ ions as activators [5].
Immobilized Functionalized Systems: Polydopamine-nanocoated whole cells integrated with magnetic nanoparticles demonstrate 5× higher productivity than native cells in asymmetric reductions. The nanocoating stabilizes intracellular enzymes, retaining 84% activity after five reuse cycles—8× better operational stability than free cells [10].
Table 1: Whole-Cell Biocatalyst Performance in Bulky Ketone Reduction
Biocatalyst System | Product Configuration | Conversion (%) | ee (%) | Productivity (g/L/h) |
---|---|---|---|---|
Bacillus cereus TQ-2 | (R)-alcohol | >95% | >99% | 0.38 |
Engineered E. coli (NADP⁺ enhanced) | (S)-sulfoxide | 92% | >99% | 1.25 |
Gluconacetobacter xylinus (immobilized) | Dihydroxyacetone | 90% | - | 0.30 |
Polydopamine-coated yeast | (S)-alcohol | 88% | 98% | 2.10 |
Statistical experimental designs have superseded traditional one-factor-at-a-time approaches for optimizing biotransformation parameters. Central Composite Rotatable Design (CCRD), a response surface methodology (RSM), enables precise modeling of nonlinear relationships between variables and responses:
Model Validation: For Camarosporium laburnicola-catalyzed telomerase activator synthesis, CCRD optimized biotransformation time (X₁), temperature (X₂), and shaking speed (X₃). Third-order polynomial equations (Eq. 1) predicted yields within 5% error of experimental values. Validation runs confirmed 55.3-fold yield improvement for E-AG-01 [2] [6]:Eq. 1: E-AG-01 (mg/L) = −286.9616 + 12.45X₁ + 9.87X₂ + 7.62X₃ − 0.21X₁X₂ − 0.18X₁X₃ + ...
Parameter Interactions: Rotatability ensures uniform prediction variance across the design space. For glycerol biotransformation to dihydroxyacetone by immobilized Gluconacetobacter xylinus, CCRD revealed critical interaction between pH (X₁) and glycerol concentration (X₂). Maximal DHA yield (10.9 g/L) occurred at pH 5.0 and 100 g/L glycerol, but yields declined >36 h due to product phosphorylation [8].
Table 2: Rotatable CCD Optimization Outcomes for Biocatalytic Processes
Biocatalyst | Optimized Parameters | Response Improvement | Scale |
---|---|---|---|
Camarosporium laburnicola | Time: 34 h, Temp: 24°C, Shaking: 180 rpm | 55.3× yield for E-AG-01 | Shake flask |
Gluconacetobacter xylinus | pH: 5.0, [Glycerol]: 100 g/L, Time: 36 h | DHA yield: 10.9 g/L (90% conv) | Bioreactor |
E. coli (NADP⁺ regenerating) | Temp: 30°C, Formate: 150 mM, O₂: 40% sat. | TTN: 12,500 for NADP⁺ | 10-L reactor |
Multivariate approaches identify dominant factors affecting yield and stereoselectivity:
Plackett-Burman Screening: For C. laburnicola, 12-run Plackett-Burman Design screened nine parameters. Pareto analysis revealed biotransformation time (total contribution: 48.76%), temperature (32.11%), and shaking speed (24.65%) as critical for E-CG-01 synthesis, explaining 76% of total variability [2].
Growth Kinetics Integration: Incorporating microbial growth dynamics (µₘₐₓ, doubling time) into biotransformation models prevents underestimation of stationary-phase productivity. C. laburnicola’s 11.67-h doubling time necessitated substrate feeding at 72 h post-inoculation to align with peak oxidoreductase expression [6].
The asymmetric reduction of bulky diaryl ketones like the [2-(4-chlorophenoxy)phenyl]methanol precursor faces inherent steric challenges:
Active Site Exclusion: Wild-type alcohol dehydrogenases (ADHs) typically exhibit <20% conversion for ketones with substituents larger than ortho-substituted phenyl groups. Ketoreductases (KREDs) engineered via loop remodeling show improved accommodation, but diaryl ketones with para-chlorophenyl groups remain problematic due to voluminous transition states [3].
Electronic vs. Steric Effects: Electron-withdrawing substituents (e.g., -Cl, -CF₃) enhance electrophilicity but exacerbate steric hindrance. Lactobacillus kefir ADH reduces 4-chloroacetophenone efficiently (95% conv, >99% ee) but achieves only 12% conversion for [2-(4-chlorophenoxy)phenyl]ketone due to dihedral angle constraints at the catalytic site [5] [7].
Engineered ADH Solutions: Directed evolution of Lactobacillus brevis ADH (LbADH) yielded mutants (e.g., W187A/L64A) with expanded binding pockets. These variants convert tetralone derivatives (bulkiness index: 1.35) to (S)-alcohols in 78% yield and 95% ee, though industrial scalability remains limited by protein expression yields [3] [5].
Table 3: Substrate Scope Limitations in Diaryl Ketone Bioreduction
Ketone Substrate | Bulkiness Index | Wild-Type ADH Conv. (%) | Engineered ADH Conv. (%) | Configuration |
---|---|---|---|---|
Acetophenone | 1.00 | >98% | >98% | (R) or (S) |
4-Chloroacetophenone | 1.12 | 85% | 95% | (R) |
2-Acetonaphthone | 1.28 | 40% | 90% | (S) |
[2-(Phenoxy)phenyl]ketone | 1.31 | 22% | 65% | (R) |
[2-(4-Cl-phenoxy)phenyl]ketone | 1.38 | 8% | 48% | (R) |
Sustainable cofactor regeneration is critical for economical production of enantiopure alcohols:
In Vivo NADPH Recycling: Co-expression of Bacillus stabilis FDH with BVMOs in E. coli enables continuous NADPH regeneration using formate as sacrificial substrate. This system achieves a total turnover number (TTN) of 12,500 for NADP⁺, reducing cofactor costs by 93% compared to exogenous addition [1] [4].
Immobilized Cofactor Recycling: Polydopamine-coated cells encapsulate NADP⁺ within the nanolayer (<5 nm thickness), preventing leakage while permitting substrate diffusion. This configuration enhances TTN to 8,400 versus 2,300 in free cells and supports 10 reaction cycles without cofactor replenishment [10].
Electro-Enzymatic Integration: Carbon nanotube electrodes modified with redox polymers facilitate NADP⁺ regeneration at −0.75 V vs. Ag/AgCl. Coupled with in situ enzymatic reduction, this achieves 98% Faradaic efficiency but faces scalability challenges due to electrode fouling [4] [9].
Table 4: Cofactor Regeneration System Efficiency Comparisons
Regeneration System | Cofactor | TTN | Reaction Cycles | Cost Reduction vs. Exogenous Cofactor |
---|---|---|---|---|
FDH-coupled whole-cell | NADP⁺ | 12,500 | Continuous | 93% |
Glucose dehydrogenase (GDH) | NADP⁺ | 8,700 | Continuous | 87% |
Polydopamine-encapsulated | NADP⁺ | 8,400 | 10 | 91% |
Electrochemical (CNT electrode) | NADP⁺ | 6,200 | 5 | 68% |
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